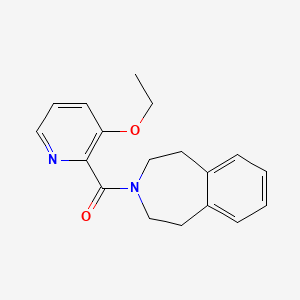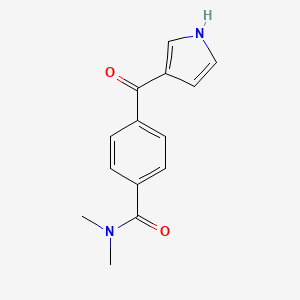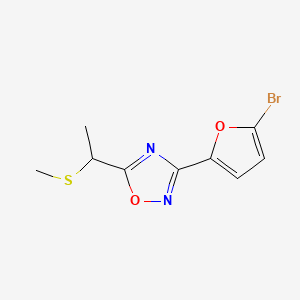
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide, also known as FTY720 or fingolimod, is a synthetic compound used in scientific research. It was first synthesized in 1992 by Japanese researchers and was later developed as a drug for the treatment of multiple sclerosis. However, in
Mécanisme D'action
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide exerts its effects by binding to sphingosine-1-phosphate receptors on lymphocytes, causing their internalization and subsequent degradation. This leads to a decrease in the number of circulating lymphocytes and a reduction in their ability to migrate to inflammatory sites. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells.
Biochemical and Physiological Effects
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have several biochemical and physiological effects. It reduces the number of circulating lymphocytes, leading to a decrease in inflammation. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide also modulates the activity of dendritic cells, leading to a decrease in their ability to activate T cells. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize and has been extensively studied in animal models. However, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has some limitations for lab experiments. It is not selective for specific immune cell types and may have off-target effects. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has poor solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the use of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide in scientific research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to have neuroprotective effects and may be effective in slowing the progression of these diseases. Additionally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in cancer immunotherapy. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to cancer cells. Finally, 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide may have potential applications in the treatment of viral infections. It has been shown to modulate the activity of dendritic cells and may be effective in enhancing the immune response to viral infections.
Méthodes De Synthèse
The synthesis of 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide involves several steps, including the reaction of 2-fluorophenol with 1,4-dibromobutane to form 2-(2-fluorophenoxy)butane-1,4-dibromide. The next step involves the reaction of the dibromide with potassium tert-butoxide to form 2-(2-fluorophenoxy)but-2-ene-1,4-diol. The final step involves the reaction of the diol with N-(tert-butoxycarbonyl)-4-amino-1,2-oxazolidine to form 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide.
Applications De Recherche Scientifique
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been extensively used in scientific research due to its immunomodulatory properties. It acts as a sphingosine-1-phosphate receptor agonist and modulates the immune response by inhibiting the egress of lymphocytes from lymphoid organs. 2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide has been shown to be effective in the treatment of autoimmune diseases such as multiple sclerosis, psoriasis, and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-(2-fluorophenoxy)-N-(oxan-4-yl)-N-propan-2-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26FNO3/c1-4-16(23-17-8-6-5-7-15(17)19)18(21)20(13(2)3)14-9-11-22-12-10-14/h5-8,13-14,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZHELSTBHVNFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C1CCOCC1)C(C)C)OC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methoxy-1-(4-methyl-1,4-diazaspiro[5.5]undecan-1-yl)propan-1-one](/img/structure/B7584979.png)

![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)

![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)
![2-[(2-Chlorophenyl)methyl]-7-thia-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7585043.png)

![3-[(1-Methylpyrazol-3-yl)amino]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B7585066.png)

![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
